1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom into the hydrazine compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN₃) or potassium hydroxide (KOH) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield azides or other substituted hydrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is employed in the functionalization of materials, such as the reduction and functionalization of graphene oxide.
Mechanism of Action
The mechanism of action of 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: This compound shares the trifluoromethyl and chlorine substituents but lacks the hydrazine moiety.
4-(Trifluoromethyl)phenylhydrazine: Similar to the target compound but without the chlorine atom.
Uniqueness: 1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine is unique due to the combination of the trifluoromethyl group, chlorine atom, and hydrazine moiety
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for researchers and industry professionals.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-chloro-1-[4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2/c8-13(12)6-3-1-5(2-4-6)7(9,10)11/h1-4H,12H2 |
InChI Key |
ZYXHOTXVNYBJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N(N)Cl |
Origin of Product |
United States |
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